molecular formula C24H32F2N2O2 B5014697 (2,3-difluorobenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine

(2,3-difluorobenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine

Cat. No. B5014697
M. Wt: 418.5 g/mol
InChI Key: KGQSDQSZLCQFNS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzyl group which is a phenyl (benzene) ring attached to a CH2 group, and a piperidinyl group which is a six-membered ring with one nitrogen atom. It also has methoxy groups (OCH3) and a fluorobenzyl group which is a benzene ring with fluorine atoms attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy groups could be introduced via a Williamson ether synthesis, and the fluorobenzyl group could be added via a nucleophilic aromatic substitution . The piperidinyl group could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene rings would likely be planar due to the nature of their pi bonding, while the piperidine ring would have a puckered conformation. The presence of the fluorine atoms would likely cause the molecule to have regions of high electronegativity .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions depending on the conditions. For example, the benzene rings could undergo electrophilic aromatic substitution, while the piperidine ring could undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

Again, without specific information, it’s difficult to predict the physical and chemical properties of this compound. Factors such as its polarity, solubility, melting point, and boiling point would depend on the exact arrangement of its atoms and the nature of its functional groups .

properties

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32F2N2O2/c1-29-15-14-28(18-21-7-5-8-22(25)24(21)26)16-19-10-12-27(13-11-19)17-20-6-3-4-9-23(20)30-2/h3-9,19H,10-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQSDQSZLCQFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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